molecular formula C23H27N3O3 B2934825 2-[1-(3,4-diethoxybenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole CAS No. 898414-97-6

2-[1-(3,4-diethoxybenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole

Cat. No.: B2934825
CAS No.: 898414-97-6
M. Wt: 393.487
InChI Key: ALSNMHLCJLTPOJ-UHFFFAOYSA-N
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Description

2-[1-(3,4-diethoxybenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole is a complex organic compound that features a piperidine ring, a benzodiazole moiety, and a diethoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3,4-diethoxybenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole typically involves multiple steps, starting with the preparation of the piperidine and benzodiazole intermediates. The piperidine ring can be synthesized through cyclization reactions involving appropriate amines and aldehydes or ketones. The benzodiazole moiety is often prepared via condensation reactions involving o-phenylenediamine and carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification steps are also crucial to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[1-(3,4-diethoxybenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[1-(3,4-diethoxybenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(3,4-dimethoxybenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole
  • 2-[1-(3,4-dichlorobenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole
  • 2-[1-(3,4-difluorobenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole

Uniqueness

2-[1-(3,4-diethoxybenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole is unique due to the presence of the diethoxybenzoyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties, such as increased lipophilicity or altered binding affinity to molecular targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(3,4-diethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3/c1-3-28-20-10-9-17(15-21(20)29-4-2)23(27)26-13-11-16(12-14-26)22-24-18-7-5-6-8-19(18)25-22/h5-10,15-16H,3-4,11-14H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALSNMHLCJLTPOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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